molecular formula C9H11N3O B1489601 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one CAS No. 57411-62-8

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B1489601
CAS No.: 57411-62-8
M. Wt: 177.2 g/mol
InChI Key: CYLGJHAAHGAZHV-UHFFFAOYSA-N
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Description

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole and a pyridine ring.

Scientific Research Applications

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Biochemical Analysis

Biochemical Properties

1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, this compound can bind to the active sites of enzymes, leading to competitive inhibition. Additionally, it interacts with proteins involved in signal transduction, modulating their activity and influencing downstream effects .

Cellular Effects

The effects of 1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. It also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in changes in cellular function and overall biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in optimal activity without causing harm .

Metabolic Pathways

1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. This compound’s interactions with metabolic enzymes are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds under reflux conditions, leading to the formation of the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Trimethyl-1H,2H,6H-pyrazolo[3,4-b]pyridin-6-one
  • 1,3-Dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Uniqueness

1,3,4-trimethyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design .

Properties

IUPAC Name

1,3,4-trimethyl-7H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-4-7(13)10-9-8(5)6(2)11-12(9)3/h4H,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLGJHAAHGAZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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